molecular formula C16H8BrCl2NO B1372397 6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride CAS No. 1160253-25-7

6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372397
CAS No.: 1160253-25-7
M. Wt: 381 g/mol
InChI Key: WGEQRLRNODGVIC-UHFFFAOYSA-N
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Description

“6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8BrCl2NO and a molecular weight of 381.06 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with a bromine atom at the 6th position, a carbonyl chloride group at the 4th position, and a chlorophenyl group at the 2nd position .

Scientific Research Applications

Structural and Optical Properties

6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride and its derivatives have been studied for their structural and optical properties, particularly when formed into thin films. These compounds are polycrystalline in powder form and become nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The optical properties, including absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, have been extensively studied. These properties are essential for various applications, including in the field of photovoltaics and other electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Molecular Structure and Spectroscopic Characterization

DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory) calculations have been performed to determine the molecular structure and spectroscopic characterization of quinoline derivatives. These studies provide detailed insights into the molecular structure, electron transition, and other chemical properties which are crucial for understanding the reactivity and potential applications of these compounds in various fields including organic electronics and materials science (Wazzan, Al-Qurashi, & Faidallah, 2016).

Antimicrobial and Antimalarial Agents

A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. The chemical structures of these compounds are elucidated using various spectroscopic methods. The synthesized compounds have shown promising results as potential antimicrobial and antimalarial agents, indicating the significance of quinoline derivatives in medicinal chemistry (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Photovoltaic Properties

The photovoltaic properties of this compound derivatives have been explored, particularly their applications in organic–inorganic photodiode fabrication. The electrical properties, including current–voltage characteristics and conduction mechanisms, have been studied, indicating the potential use of these compounds in the development of new photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

“6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” is classified as an irritant . It should be handled with appropriate safety measures.

Properties

IUPAC Name

6-bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NO/c17-9-5-6-14-11(7-9)12(16(19)21)8-15(20-14)10-3-1-2-4-13(10)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEQRLRNODGVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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